molecular formula C6H9NOS B13446938 3-Isothiocyanato-4-methyloxolane

3-Isothiocyanato-4-methyloxolane

Cat. No.: B13446938
M. Wt: 143.21 g/mol
InChI Key: HRYWVEDSILRZMK-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methyloxolane is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolate precursors. These compounds are found in various cruciferous vegetables and are recognized for their potential health benefits, including anticancer, anti-inflammatory, and antioxidative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-4-methyloxolane can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates. These intermediates are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions, using dimethylbenzene as the solvent .

Industrial Production Methods

For industrial production, the method involving the reaction of primary amines with carbon disulfide followed by desulfurization is preferred due to its scalability and cost-effectiveness. This method is suitable for large-scale synthesis and ensures high yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-4-methyloxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The biological activity of 3-Isothiocyanato-4-methyloxolane is primarily attributed to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its chemopreventive and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiocyanato-4-methyloxolane is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions, including cyclization and substitution. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3-isothiocyanato-4-methyloxolane

InChI

InChI=1S/C6H9NOS/c1-5-2-8-3-6(5)7-4-9/h5-6H,2-3H2,1H3

InChI Key

HRYWVEDSILRZMK-UHFFFAOYSA-N

Canonical SMILES

CC1COCC1N=C=S

Origin of Product

United States

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